Norcocaine

Catalog No.
S592386
CAS No.
18717-72-1
M.F
C16H19NO4
M. Wt
289.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norcocaine

CAS Number

18717-72-1

Product Name

Norcocaine

IUPAC Name

2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3

InChI Key

RERBBBLSJAMJFJ-UHFFFAOYSA-N

SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3

Synonyms

norcocaine, norcocaine acetate, (1R-(exo,exo))-isomer, norcocaine hydrochloride, norcocaine, (1R-(2-endo,3-exo))-isomer

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

Local Anesthetic Potential:

Research suggests that norcocaine might possess a stronger local anesthetic effect compared to cocaine itself Wikipedia: Norcocaine: . This finding is based on in-vitro studies and animal models. However, the exact mechanism behind this enhanced potency remains unclear.

Cocaine Use Detection:

Norcocaine's presence in hair samples can be a marker for chronic or heavy cocaine use Guardian Recovery: What is Norcocaine?. This is because hair analysis can detect metabolites that persist longer than the parent drug itself. While cocaine itself might be undetectable after a certain period, norcocaine's presence can provide a more extended window for identifying past cocaine use.

Pharmacological Comparison:

Understanding the pharmacological profile of norcocaine compared to cocaine is crucial for researchers. Studies investigate how these two compounds interact with the body and their potential for dependence or toxicity. This information helps researchers differentiate the effects of cocaine use from its metabolites Wikipedia: Norcocaine: .

Norcocaine is a significant metabolite of cocaine, characterized by its chemical formula C16H19NO4C_{16}H_{19}NO_{4} and a molar mass of approximately 289.33 g/mol. It is formed primarily through the N-demethylation of cocaine, a process facilitated by cytochrome P450 enzymes in the liver, particularly CYP3A4 . While norcocaine is less well-known than its parent compound, it possesses notable pharmacological properties, including local anesthetic effects that surpass those of cocaine itself. This metabolite accounts for about 5% of the cocaine that is absorbed into the body and can cross the blood-brain barrier, contributing to its psychoactive effects .

Norcocaine undergoes various metabolic transformations in the body. The primary pathway involves its conversion from cocaine via N-demethylation, which is catalyzed by cytochrome P450 enzymes . Once formed, norcocaine can further react to produce several metabolites, including norcocaethylene when co-administered with alcohol. This interaction enhances its toxicity compared to norcocaine alone . Additionally, norcocaine can be oxidized to form highly reactive species such as norcocaine nitrosonium, which may lead to cellular damage .

Norcocaine can be synthesized through several methods, primarily involving the N-demethylation of cocaine. Common approaches include:

  • Chemical Hydrolysis: Utilizing specific reagents to facilitate the removal of the methyl group from cocaine.
  • Biotransformation: Employing liver microsomes or recombinant cytochrome P450 enzymes to mimic metabolic processes that convert cocaine into norcocaine.
  • Enzymatic Methods: Using engineered enzymes such as CocH5-Fc(M6) which have shown high efficiency in catalyzing the hydrolysis of both cocaine and norcocaine .

Norcocaine is primarily utilized in research settings to study its pharmacological effects and metabolic pathways. Its potential applications include:

  • Research on Cocaine Addiction: Understanding how norcocaine contributes to the effects and toxicity of cocaine.
  • Development of Antidotes: Investigating enzyme therapies that could mitigate the toxic effects of cocaine and its metabolites, including norcocaine .
  • Local Anesthetic Studies: Exploring its efficacy compared to traditional anesthetics.

Interactions involving norcocaine are critical for understanding its pharmacodynamics and toxicology:

  • Co-administration with Alcohol: This combination significantly increases toxicity due to the formation of norcocaethylene, which is more toxic than either compound alone .
  • Enzyme Interactions: Norcocaine's metabolism involves multiple cytochrome P450 isoforms (1A, 2A, 3A), indicating complex interactions that can influence drug metabolism and efficacy .

Norcocaine shares similarities with several other compounds derived from or related to cocaine. Below are some notable comparisons:

CompoundStructureKey Characteristics
CocaineC17H21NO4C_{17}H_{21}NO_4Primary psychoactive alkaloid with high addiction potential.
BenzoylecgonineC16H19NO3C_{16}H_{19}NO_3Major inactive metabolite of cocaine; less toxic than norcocaine.
NorcocaethyleneC17H23NO4C_{17}H_{23}NO_4Formed when norcocaine reacts with alcohol; significantly more toxic than both cocaine and norcocaine.
Ecgonine Methyl EsterC11H13NO3C_{11}H_{13}NO_3Inactive metabolite; less potent than both cocaine and norcocaine.

Norcocaine's uniqueness lies in its potent local anesthetic properties and higher toxicity compared to its parent compound, making it a critical focus in studies related to cocaine's pharmacological effects and safety profiles.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

289.13140809 g/mol

Monoisotopic Mass

289.13140809 g/mol

Heavy Atom Count

21

UNII

3SL7BR2M1E

Related CAS

61585-22-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Norcocaine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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